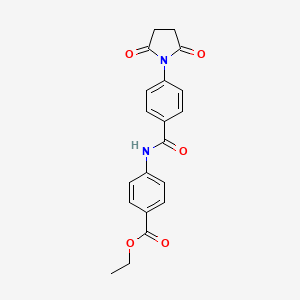

乙基-4-(4-(2,5-二氧代吡咯啉-1-基)苯甲酰胺)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate, also known as EDBB, is a synthetic molecule with potential applications in various fields of research and industry. It has a molecular weight of 247.25 .

Molecular Structure Analysis

The linear formula of Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is C13H13NO4 . The Inchi Code is 1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis

The melting point of Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is 160 - 161 .科学研究应用

非线性光学性质

4-[(E)-(2-羟基-4-甲氧苯基)亚甲基氨基]苯甲酸乙酯 (EMAB) 及其衍生物与查询化合物密切相关,已通过密度泛函理论 (DFT) 方法研究了它们作为非线性光学 (NLO) 材料的潜力。与 NLO 原型分子对硝基苯胺相比,这些化合物表现出明显更大的静态一阶和二阶超极化率,使其成为 NLO 材料的有希望的候选者。衍生物,特别是带有吡咯基团的衍生物,显示出比 EMAB 更好的 NLO 性能,表明用更强的电子供体取代甲氧基可以增强 NLO 活性 (Kiven 等,2023)。

抗幼年激素剂

对 4-[2-(叔丁基羰基氧基)丁氧基]苯甲酸乙酯 (ETB) 衍生物(包括密切相关的化合物)的研究揭示了它们作为靶向幼虫表皮的部分幼年激素 (JH) 拮抗剂的活性。其中,4-(2-苄基己氧基)苯甲酸乙酯 (KF-13) 在低剂量下对家蚕 Bombyx mori 表现出高早熟变态诱导活性。该研究表明这些化合物诱导 JH 缺乏,并且它们的活性可以通过同时施用 JH 激动剂甲氧普烯来抵消。这项研究强调了这些化合物在控制昆虫发育和变态方面的潜力 (Kuwano 等,2008)。

配体的氧化研究

对二铁 (II) 络合物中吡啶和苯胺辅助配体附加的苄基和乙基的研究提供了对它们的结构和氧化性质的见解。这些络合物充当可溶性甲烷单加氧酶 (MMOH) 的羟化酶成分中的二铁 (II) 中心类似物,显示出模拟甲烷氧化中涉及的酶活性的潜力。该研究强调了吡啶环上取代基位置的重要性及其对二铁 (II) 化合物的几何构型和氧化的影响 (Carson & Lippard,2006)。

作用机制

Target of Action

It has been found to improve monoclonal antibody production in chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms involved in protein synthesis and secretion.

Mode of Action

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate appears to modulate cellular metabolism. It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with cellular energy metabolism pathways, potentially influencing the efficiency of protein production.

Biochemical Pathways

The compound also suppressed the galactosylation on a monoclonal antibody , indicating a potential influence on protein glycosylation pathways.

Result of Action

The primary observed result of the action of Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is an increase in monoclonal antibody production in Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, increased glucose uptake, and increased intracellular ATP . The compound also suppressed the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-27-20(26)14-3-7-15(8-4-14)21-19(25)13-5-9-16(10-6-13)22-17(23)11-12-18(22)24/h3-10H,2,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNGCSQQYVVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2724168.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)